2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the pyrimidine ring, a carboxamide group at the 4-position, and a methyl group at the 2-position. Additionally, it contains a 4-methylpyridin-3-yl substituent attached to the nitrogen atom of the carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the pyrimidine intermediate with an appropriate amine, such as 4-methylpyridin-3-amine, under dehydrating conditions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the pyridine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Molecular Pathways: The compound may affect various molecular pathways involved in processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(4-methylpyridin-3-yl)-5-(trifluoromethyl)pyrimidine-4-carboxamide: Similar structure but with the trifluoromethyl group at the 5-position.
2-Methyl-N-(4-methylpyridin-3-yl)-6-(difluoromethyl)pyrimidine-4-carboxamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyrimidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-3-4-17-6-10(7)20-12(21)9-5-11(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUZYZNVVVFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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